molecular formula C23H19NO6 B15258320 alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid

alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid

Cat. No.: B15258320
M. Wt: 405.4 g/mol
InChI Key: TYQVWCPQZDEIDW-UHFFFAOYSA-N
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Description

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protective group attached to an amino acid derivative. This compound is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction conditions are mild, and the process is efficient, yielding the desired Fmoc-protected amino acid.

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, often employs automated SPPS techniques. These methods utilize resins and automated synthesizers to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, quinones, and alcohol derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid is unique due to its specific structure, which includes both hydroxyl groups and the Fmoc protective group. This combination allows for versatile applications in peptide synthesis and other chemical reactions, making it a valuable tool in various fields of research .

Properties

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

2-(3,5-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H19NO6/c25-14-9-13(10-15(26)11-14)21(22(27)28)24-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21,25-26H,12H2,(H,24,29)(H,27,28)

InChI Key

TYQVWCPQZDEIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)O)O)C(=O)O

Origin of Product

United States

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